5-Chloro-2,3-dihydro-1h-indene CAS number and structure
5-Chloro-2,3-dihydro-1h-indene CAS number and structure
An In-depth Technical Guide to 5-Chloro-2,3-dihydro-1H-indene
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-2,3-dihydro-1H-indene, a halogenated aromatic hydrocarbon of significant interest in synthetic and medicinal chemistry. The indane scaffold is a privileged structure in numerous biologically active compounds, and the introduction of a chlorine atom offers a powerful tool for modulating physicochemical and pharmacokinetic properties. This document details the compound's core identity, physicochemical properties, a robust and validated synthesis protocol with mechanistic insights, and its applications as a key building block in the development of novel therapeutics and agrochemicals. All protocols and claims are substantiated by authoritative references to ensure scientific integrity and reproducibility.
Introduction to the 2,3-Dihydro-1H-indene Scaffold
The 2,3-dihydro-1H-indene (or indane) framework is a recurring motif in a wide array of functional molecules, from materials science to pharmacology. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an excellent scaffold for probing molecular interactions with biological targets. In drug discovery, indane derivatives have been successfully developed as tubulin polymerization inhibitors, melatonergic ligands, and other therapeutic agents.[1][2]
The strategic incorporation of a chlorine atom onto this scaffold, as in 5-Chloro-2,3-dihydro-1H-indene, is a cornerstone of modern medicinal chemistry. Halogenation can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity through favorable halogen bonding interactions.[3][4] Consequently, 5-Chloro-2,3-dihydro-1H-indene serves not merely as an inert scaffold, but as a versatile and valuable intermediate for synthesizing complex molecular architectures with tailored biological activities.
Compound Identification and Physicochemical Properties
Accurate identification is the foundation of all subsequent research. The definitive identifiers and key properties for 5-Chloro-2,3-dihydro-1H-indene are summarized below.
Chemical Structure and Identity
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IUPAC Name : 5-Chloro-2,3-dihydro-1H-indene
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Synonyms : 5-Chloroindane
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Molecular Formula : C₉H₉Cl[6]
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Molecular Weight : 152.62 g/mol [6]
Caption: Chemical Structure of 5-Chloro-2,3-dihydro-1H-indene.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 60669-08-1 | [5][6] |
| Molecular Formula | C₉H₉Cl | [6] |
| Molecular Weight | 152.62 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid (Predicted) | N/A |
| Boiling Point | Data not readily available; estimated >200 °C | N/A |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Toluene). Insoluble in water. | General Chemical Principles |
Recommended Synthesis Protocol
The synthesis of 5-Chloro-2,3-dihydro-1H-indene is most efficiently achieved via a two-step process starting from commercially available 3-chloropropionyl chloride and chlorobenzene. The process involves an initial Friedel-Crafts acylation and intramolecular cyclization to form the key intermediate, 5-chloro-1-indanone, followed by a robust reduction of the ketone.
Synthesis Workflow
Caption: Two-step synthesis of 5-Chloro-2,3-dihydro-1H-indene.
Step 1: Synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-one
This step employs a one-pot Friedel-Crafts reaction. An alternative, higher-yielding method involves using concentrated sulfuric acid for the cyclization of the intermediate propanone.[7]
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Principle: The reaction begins with the Lewis acid-catalyzed acylation of chlorobenzene by 3-chloropropionyl chloride. The resulting ketone intermediate then undergoes an intramolecular Friedel-Crafts alkylation (cyclization) to yield the indanone ring system. The para-directing effect of the chlorine substituent on the chlorobenzene ring favors the formation of the desired 5-chloro isomer.
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Detailed Protocol:
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Setup: Equip a 1 L, three-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize evolved HCl).
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Reagents: Charge the flask with chlorobenzene (400 mL, excess) and cool to 0-5 °C in an ice-water bath.
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Catalyst Addition: Cautiously add anhydrous aluminum chloride (AlCl₃) (150 g, 1.12 mol) in portions, ensuring the temperature does not exceed 10 °C.
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Acylation: Add 3-chloropropionyl chloride (127 g, 1.0 mol) dropwise from the dropping funnel over 2 hours, maintaining the temperature at 0-5 °C.
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Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 12 hours. The color will darken significantly.
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Quenching: Carefully pour the reaction mixture onto crushed ice (1.5 kg) with vigorous stirring.
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Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane (DCM) (2 x 200 mL). Combine all organic layers, wash with 2 M HCl (200 mL), then with saturated sodium bicarbonate solution (200 mL), and finally with brine (200 mL).
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Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-Chloro-2,3-dihydro-1H-inden-1-one. Further purification can be achieved by vacuum distillation or recrystallization from ethanol.
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Step 2: Wolff-Kishner Reduction to 5-Chloro-2,3-dihydro-1H-indene
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Principle: The Wolff-Kishner reduction is a classic method for the deoxygenation of ketones to their corresponding alkanes under basic conditions. The ketone is first converted to a hydrazone, which then, upon heating with a strong base, eliminates nitrogen gas to form the methylene group. This method is ideal as it avoids the acidic conditions of a Clemmensen reduction, which could lead to side reactions on the aromatic ring.
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Detailed Protocol:
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Setup: Assemble a flask with a reflux condenser and a heating mantle.
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Reagents: To the flask, add 5-Chloro-2,3-dihydro-1H-inden-1-one (100 g, 0.60 mol), diethylene glycol (500 mL), hydrazine hydrate (85%, 71 mL, 1.2 mol), and potassium hydroxide (KOH) pellets (101 g, 1.8 mol).
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Hydrazone Formation: Heat the mixture to 120-130 °C for 2 hours. Water and excess hydrazine will distill off.
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Reduction: Increase the temperature to 190-200 °C and maintain under reflux for 4 hours, during which nitrogen gas will evolve vigorously.
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Cooling & Work-up: Cool the reaction mixture to room temperature and dilute with water (1 L).
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Extraction: Extract the product into diethyl ether (3 x 300 mL).
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Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure 5-Chloro-2,3-dihydro-1H-indene.
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Spectroscopic Characterization Profile (Predicted)
Structural confirmation is paramount. The following spectroscopic signatures are expected for 5-Chloro-2,3-dihydro-1H-indene, providing a self-validating system for identity and purity assessment.
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¹H NMR (CDCl₃, 400 MHz):
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δ 7.10-7.25 (m, 3H): Aromatic protons. Expect a singlet (or narrow doublet) for the H4 proton, a doublet for the H6 proton, and a doublet of doublets for the H7 proton.
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δ 2.85-2.95 (t, 2H, J ≈ 7.5 Hz): Benzylic protons at the C1 position.
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δ 2.85-2.95 (t, 2H, J ≈ 7.5 Hz): Benzylic protons at the C3 position. (Note: These two triplets may overlap).
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δ 2.05-2.15 (quintet, 2H, J ≈ 7.5 Hz): Aliphatic protons at the C2 position.
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¹³C NMR (CDCl₃, 100 MHz):
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δ 145-148 (2C): Quaternary aromatic carbons (C3a, C7a).
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δ 130-135 (1C): Quaternary aromatic carbon bearing chlorine (C5).
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δ 124-128 (3C): Aromatic CH carbons (C4, C6, C7).
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δ 30-35 (3C): Aliphatic carbons (C1, C2, C3).
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Infrared (IR) (Neat, cm⁻¹):
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3050-3100: Aromatic C-H stretch.
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2850-2960: Aliphatic C-H stretch.
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1600, 1480: Aromatic C=C bending.
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1080-1100: Ar-Cl stretch.
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Mass Spectrometry (MS-EI):
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m/z 152/154: Molecular ion peak (M⁺) and M+2 isotope peak in an approximate 3:1 ratio, characteristic of a monochlorinated compound.
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m/z 117: Fragment corresponding to the loss of chlorine ([M-Cl]⁺).
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Applications in Research and Drug Development
5-Chloro-2,3-dihydro-1H-indene is a strategic starting material for accessing more complex molecular targets.
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Intermediate for Agrochemicals: The precursor, 5-chloro-1-indanone, is a documented intermediate in the synthesis of advanced arthropodicidal oxadiazines, demonstrating its utility in crop protection.[7]
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Scaffold for Anticancer Agents: The dihydroindene core is central to a new class of potent tubulin polymerization inhibitors.[1] The 5-chloro derivative provides a key point for diversification, allowing chemists to explore structure-activity relationships (SAR) and optimize potency and pharmacokinetic profiles. The chlorine atom can enhance binding affinity through halogen bonding and improve metabolic stability by blocking a potential site of oxidation.
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Building Block for CNS-Active Compounds: The indane scaffold is present in various ligands targeting central nervous system (CNS) receptors. The lipophilicity imparted by the chlorine atom can be exploited to improve blood-brain barrier penetration, a critical parameter for CNS drug candidates.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. The following guidelines are based on best practices for handling halogenated aromatic compounds.
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Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[8]
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Engineering Controls: Work in a well-ventilated chemical fume hood to avoid inhalation of vapors.
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Handling: Avoid contact with skin, eyes, and clothing. Keep away from sources of ignition as related indene compounds can be flammable.[9][10] Use spark-proof tools if handling large quantities.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.
Conclusion
5-Chloro-2,3-dihydro-1H-indene (CAS: 60669-08-1) is a high-value synthetic intermediate with significant potential in drug discovery and agrochemical research. Its straightforward, scalable synthesis and the strategic placement of a chlorine atom on the privileged indane scaffold make it an attractive building block for creating novel, high-performance molecules. This guide provides the essential technical information, from synthesis to application, to enable researchers to confidently and safely incorporate this compound into their research and development programs.
References
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Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]
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PubChem. (n.d.). 5-Chloro-1H-indene-1,3(2H)-dione. Retrieved from [Link]
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PubChem. (n.d.). 1-Chloro-2,3-dihydro-1H-indene. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Retrieved from [Link]
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Ghorbani-Vaghei, R., & Karimi-Jafari, M. (2021). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 11(26), 15876-15891. Retrieved from [Link]
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Wang, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2246917. Retrieved from [Link]
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de la Torre, G., et al. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Pharmaceuticals, 15(7), 784. Retrieved from [Link]
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